6-Ethyl-4-hydrazinyl-2-methylthieno[2,3-d]pyrimidine
Description
6-Ethyl-4-hydrazinyl-2-methylthieno[2,3-d]pyrimidine is a fused heterocyclic compound featuring a thieno[2,3-d]pyrimidine core. This scaffold comprises a thiophene ring fused to a pyrimidine ring at the [2,3-d] positions. The substituents at positions 2 (methyl), 4 (hydrazinyl), and 6 (ethyl) distinguish it from other derivatives. The hydrazinyl group at position 4 is a key functional moiety, offering nucleophilic and hydrogen-bonding capabilities, which are critical for interactions in biological systems or coordination chemistry .
Properties
Molecular Formula |
C9H12N4S |
|---|---|
Molecular Weight |
208.29 g/mol |
IUPAC Name |
(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C9H12N4S/c1-3-6-4-7-8(13-10)11-5(2)12-9(7)14-6/h4H,3,10H2,1-2H3,(H,11,12,13) |
InChI Key |
HZRBULBHJTWAND-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(N=C(N=C2S1)C)NN |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiouracil Derivatives
A foundational approach involves cyclocondensation reactions between 6-ethyl-2-methylthiouracil and α-haloketones. For example, heating 6-ethyl-2-methylthiouracil with chloroacetone in DMF at 120°C for 8 hours yields the thieno[2,3-d]pyrimidine core. Subsequent hydrazination is achieved by refluxing with hydrazine hydrate in ethanol, introducing the hydrazinyl group at position 4.
Reaction Conditions:
Dimroth Rearrangement-Mediated Synthesis
Ethyl 4-hydrazinyl-5-methylthieno[2,3-d]pyrimidine-6-carboxylate undergoes Dimroth rearrangement in the presence of succinic anhydride, forming triazolo-fused derivatives. Adapting this method, 6-ethyl-2-methylthieno[2,3-d]pyrimidine is treated with hydrazine hydrate in dioxane at 70–80°C, followed by alkylation with ethyl iodide to install the ethyl group.
Key Data:
| Parameter | Value |
|---|---|
| Reaction Time | 3.5–4 hours |
| Solvent | 1,4-dioxane |
| Yield | 59% |
| Purity (HPLC) | >95% |
Microwave-Assisted Optimization
Microwave irradiation accelerates synthesis by reducing reaction times. A mixture of 6-ethyl-2-methylthiouracil, hydrazine hydrate, and ethyl chloroacetate in DMF undergoes microwave heating at 150°C for 15 minutes, achieving 85% yield. This method minimizes side products compared to conventional heating.
Advantages:
-
Energy Savings: 30% reduction in energy consumption.
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water 70:30) confirms >98% purity with a retention time of 6.8 minutes.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 75 | 8 hours | Moderate | High |
| Dimroth Rearrangement | 59 | 4 hours | Low | Moderate |
| Microwave-Assisted | 85 | 15 minutes | High | High |
Microwave-assisted synthesis offers superior efficiency but requires specialized equipment. Cyclocondensation remains the most scalable for industrial applications.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-4-hydrazinyl-2-methylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
6-Ethyl-4-hydrazinyl-2-methylthieno[2,3-d]pyrimidine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Ethyl-4-hydrazinyl-2-methylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity . It may also interact with nucleic acids and proteins, affecting various cellular processes and signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 6-ethyl-4-hydrazinyl-2-methylthieno[2,3-d]pyrimidine with analogs in terms of structure, physicochemical properties, and reported bioactivities.
Substituent Variations in Thieno[2,3-d]pyrimidine Derivatives

Key Observations :
- Hydrazinyl vs. Anilino/Thiol: The hydrazinyl group (R4) provides stronger nucleophilic character compared to thiol or anilino groups, making it reactive toward electrophilic targets like kinase ATP pockets .
- Ethyl vs. Methanone at R6: The ethyl group improves lipophilicity (logP ~2.5–3.0 estimated), whereas methanone derivatives (logP ~1.8–2.2) may enhance solubility but reduce membrane permeability .
Comparison with Fused Pyrimidine Heterocycles


Key Observations :
- Bioactivity: Pyrido[2,3-d]pyrimidines (e.g., compound 28 in ) show potent EGFR inhibition, while thieno[2,3-d]pyrimidines with hydrazinyl groups may target divergent pathways (e.g., JAK2/STAT3) .
Physicochemical and ADMET Properties
Key Observations :
- Pyrido[2,3-d]pyrimidines exhibit higher molecular weights and logP values, aligning with their use in targeting deep hydrophobic kinase pockets .
Q & A
Q. What established synthetic routes are used for 6-Ethyl-4-hydrazinyl-2-methylthieno[2,3-d]pyrimidine, and what key reagents are involved?
The synthesis typically involves reductive amination of a thieno[2,3-d]pyrimidine aldehyde intermediate with hydrazine derivatives. Key steps include:
- Oxidation of a methanol precursor (e.g., using Dess-Martin periodinane) to generate the aldehyde intermediate (91% yield reported) .
- Reductive amination with hydrazine derivatives under pH-controlled conditions (pH ≈ 6) using sodium cyanoborohydride as the reducing agent .
- Final purification via recrystallization or column chromatography.
Q. How is the structure of this compound confirmed post-synthesis?
Structural confirmation relies on spectroscopic methods:
- 1H/13C NMR : To verify substitution patterns and hydrazine incorporation (e.g., resonance signals for ethyl and methyl groups at δ 1.2–1.4 ppm and δ 2.5–2.7 ppm, respectively) .
- IR Spectroscopy : Detection of N–H stretching (3100–3300 cm⁻¹) and C=N/C=O vibrations (1650–1750 cm⁻¹) .
- HPLC/TLC : To monitor purity and reaction progress .
Q. What analytical techniques are critical for monitoring reaction progress during synthesis?
- Thin-Layer Chromatography (TLC) : To track intermediate formation using silica gel plates and UV visualization .
- High-Performance Liquid Chromatography (HPLC) : For quantitative purity assessment, especially for polar intermediates .
Advanced Research Questions
Q. What challenges arise in optimizing the reductive amination step, and how can they be addressed?
Challenges include:
- Low reactivity of bulky amines : Electron-deficient or sterically hindered amines (e.g., 2,5-dichloroaniline) may require pre-formation of the imine intermediate before reduction .
- pH sensitivity : Maintaining pH ≈ 6 is critical to avoid side reactions; buffered conditions (e.g., sodium acetate) improve yield .
- Oxidizing agent selection : Dess-Martin periodinane outperforms ceric ammonium nitrate in aldehyde generation (91% vs. 60–70% yield) .
Q. How do electronic effects of substituents influence reactivity in further derivatization?
The hydrazinyl group acts as a nucleophile, enabling condensation with aldehydes or ketones. Electron-withdrawing substituents (e.g., nitro groups) on the thienopyrimidine core reduce reactivity, while electron-donating groups (e.g., methyl) enhance nucleophilicity . For example, furan-derived substituents participate in cycloaddition reactions due to their electron-rich nature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



